4'-Fluoro-2'-iodoacetophenone
Description
4'-Fluoro-2'-iodoacetophenone (CAS 138504-31-1) is a halogenated aromatic ketone with the molecular formula C₁₃H₈FIO and a molecular weight of 326.109 g/mol . Structurally, it belongs to the benzophenone family, featuring two benzene rings connected by a ketone group, with fluorine at the 4'-position and iodine at the 2'-position. It is commercially available with a purity of ≥98% (original supplier data) and serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
1-(4-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6FIO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 |
InChI Key |
WYAIKRBPYZZZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the diazotization of 2-acetylaniline followed by iodination. The reaction involves the following steps:
- Diazotization: 2-acetylaniline is treated with p-toluenesulfonic acid and sodium nitrite in acetonitrile at low temperatures (0-5°C).
- Iodination: The diazonium salt formed is then reacted with potassium iodide to yield 4’-Fluoro-2’-iodoacetophenone .
Industrial Production Methods: Industrial production methods for 4’-Fluoro-2’-iodoacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2’-iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Oxidation Reactions: The compound can be oxidized to form arylglyoxal derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Iodine and dimethyl sulfoxide are typical reagents.
Reduction: Sodium borohydride or lithium aluminum hydride are often employed.
Major Products:
Substitution: Aryl boronic acid derivatives.
Oxidation: Aryl glyoxal.
Reduction: Corresponding alcohols.
Scientific Research Applications
4’-Fluoro-2’-iodoacetophenone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting specific molecular pathways, such as kinase inhibitors.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-iodoacetophenone involves its reactivity towards various nucleophiles and electrophiles. The presence of both fluorine and iodine atoms enhances its ability to participate in cross-coupling reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems .
Comparison with Similar Compounds
This section compares 4'-fluoro-2'-iodobenzophenone and structurally related acetophenone derivatives, focusing on molecular properties, substituent effects, and applications.
Structural Analogues and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Applications | Sensitivity |
|---|---|---|---|---|---|---|---|
| 4'-Fluoro-2'-iodobenzophenone | 138504-31-1 | C₁₃H₈FIO | 326.109 | 4'-F, 2'-I (benzophenone) | 98% | Organic synthesis intermediate | Not specified |
| 5'-Fluoro-2'-iodoacetophenone | 914225-70-0 | C₈H₆FIO | 264.04 | 5-F, 2-I (acetophenone) | 98% | Pharmaceutical intermediates | Light-sensitive |
| 4'-Fluoroacetophenone | 403-42-9 | C₈H₇FO | 138.13 | 4-F (acetophenone) | N/A | Precursor in fluorinated compounds | Not specified |
| 2'-Chloro-4'-fluoroacetophenone | 700-35-6 | C₈H₆ClFO | 172.58 | 2-Cl, 4-F (acetophenone) | 98+% | Agrochemical synthesis | Not specified |
| 2-(4-Fluorophenyl)-2'-iodoacetophenone | 898784-83-3 | C₁₄H₁₀FIO | 340.13 | Diarylated (fluorophenyl, iodo) | ≥95% | Specialty chemical synthesis | Not specified |
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Iodine and fluorine substituents enhance electrophilicity at the carbonyl group, facilitating nucleophilic aromatic substitution (e.g., in Suzuki-Miyaura couplings). The bulkier iodine atom in 4'-fluoro-2'-iodobenzophenone may sterically hinder reactions compared to smaller substituents like chlorine . Positional Isomerism: 5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0) exhibits distinct reactivity due to fluorine at the 5-position, which alters electron distribution compared to the 4'-fluoro isomer .
Molecular Weight and Solubility: The benzophenone derivative (326.109 g/mol) has a higher molecular weight than acetophenone analogues (e.g., 264.04 g/mol for 5'-fluoro-2'-iodoacetophenone), impacting solubility in polar solvents. For example, 5'-fluoro-2'-iodoacetophenone is only slightly water-soluble .
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